
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester is an organic compound with the molecular formula C10H14O3. This compound is characterized by a cyclopentene ring substituted with a carboxylic acid ester group, a dimethyl group, and a ketone group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester can be synthesized through several methods. One common method involves the reaction of cyclopentene with carbon monoxide and methanol in the presence of a palladium catalyst.
Another synthetic route involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can then be further modified to obtain this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrocarboxylation reactions using palladium catalysts. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the ketone group to a secondary alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to form the corresponding carboxylic acid, which can then participate in further biochemical reactions. The ketone group can also interact with nucleophiles, leading to the formation of new compounds.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: An organic compound with a similar cyclopentane ring structure but lacking the ester and ketone groups.
1-Cyclopentene-1-carboxylic acid: Similar structure but without the dimethyl and ketone substitutions.
Methyl cyclopentanecarboxylate: A related ester compound with a cyclopentane ring.
Uniqueness
1-Cyclopentene-1-carboxylic acid, 3,3-dimethyl-5-oxo-, methyl ester is unique due to the presence of both the ester and ketone functional groups on the cyclopentene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Properties
CAS No. |
86576-36-5 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
methyl 3,3-dimethyl-5-oxocyclopentene-1-carboxylate |
InChI |
InChI=1S/C9H12O3/c1-9(2)4-6(7(10)5-9)8(11)12-3/h4H,5H2,1-3H3 |
InChI Key |
HFGCWCDEYXAAQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(=C1)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)

![1-Fluoro-4-iodobicyclo[2.2.1]heptane](/img/structure/B14423529.png)
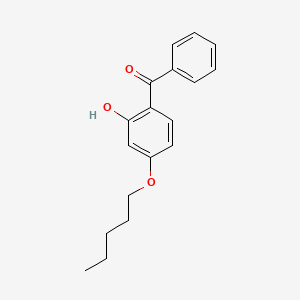
![1-Chloro-3-[ethoxy(phenyl)methoxy]benzene](/img/structure/B14423544.png)

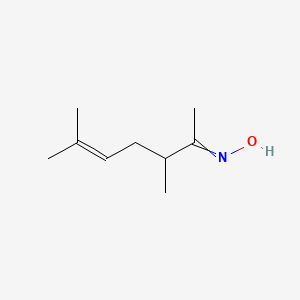
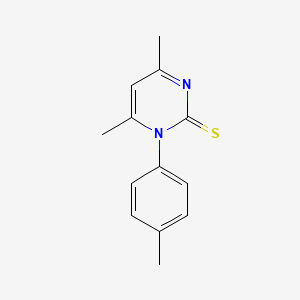

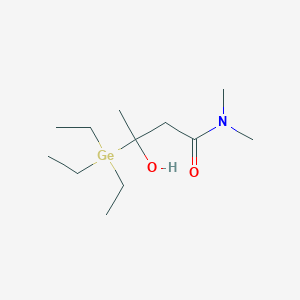
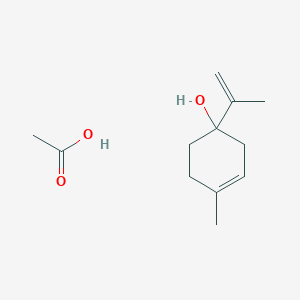

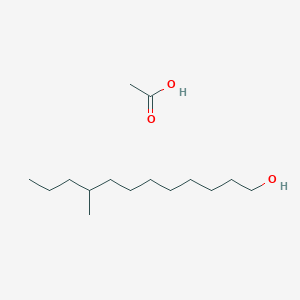
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
